molecular formula C12H13N5O2 B2937183 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone CAS No. 2310155-86-1

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

Cat. No.: B2937183
CAS No.: 2310155-86-1
M. Wt: 259.269
InChI Key: UIDWMTCPVTURTK-UHFFFAOYSA-N
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Description

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a complex organic molecule that features both a triazole and an isoxazole ring These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone typically involves multiple steps, starting with the formation of the triazole and isoxazole rings. One common method for synthesizing triazoles is the 1,3-dipolar cycloaddition of azides with alkynes, often referred to as "click chemistry" . This reaction is usually catalyzed by copper(I) salts and can be performed under mild conditions in aqueous or organic solvents.

For the isoxazole ring, a common synthetic route involves the cyclization of β-keto nitriles with hydroxylamine . The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve batch or continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The triazole and isoxazole rings can be oxidized under strong oxidative conditions, leading to the formation of N-oxides.

    Reduction: The compound can be reduced using hydrogenation catalysts to yield partially or fully saturated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas (H₂) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone: stands out due to the combination of the triazole and isoxazole rings, which confer unique chemical and biological properties. The presence of the azetidine ring further enhances its potential as a versatile scaffold for drug development, offering opportunities for the design of novel therapeutic agents with improved efficacy and selectivity .

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c18-12(10-5-11(19-15-10)8-1-2-8)16-6-9(7-16)17-13-3-4-14-17/h3-5,8-9H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDWMTCPVTURTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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